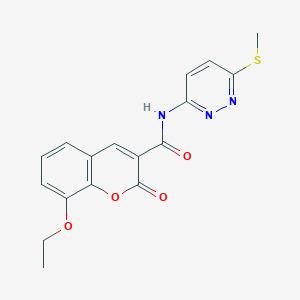

8-ethoxy-N-(6-(methylthio)pyridazin-3-yl)-2-oxo-2H-chromene-3-carboxamide

Description

8-ethoxy-N-(6-(methylthio)pyridazin-3-yl)-2-oxo-2H-chromene-3-carboxamide is a synthetic small molecule featuring a chromene (coumarin) core substituted with an ethoxy group at position 8 and a carboxamide moiety linked to a 6-(methylthio)pyridazine ring.

Properties

IUPAC Name |

8-ethoxy-N-(6-methylsulfanylpyridazin-3-yl)-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O4S/c1-3-23-12-6-4-5-10-9-11(17(22)24-15(10)12)16(21)18-13-7-8-14(25-2)20-19-13/h4-9H,3H2,1-2H3,(H,18,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIYSXFNFWJCCPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=NN=C(C=C3)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-ethoxy-N-(6-(methylthio)pyridazin-3-yl)-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps:

Formation of the Chromene Core: The chromene core can be synthesized via a Pechmann condensation reaction, where an appropriate phenol reacts with an ethyl acetoacetate in the presence of a strong acid catalyst like sulfuric acid.

Introduction of the Ethoxy Group: The ethoxy group can be introduced through an alkylation reaction using ethyl iodide and a base such as potassium carbonate.

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by reacting hydrazine with a suitable dicarbonyl compound, followed by methylation using methyl iodide.

Coupling Reaction: The final step involves coupling the chromene core with the pyridazine derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, converting it to a sulfoxide or sulfone.

Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

Substitution: The ethoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various alkyl or aryl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound may exhibit significant activity against certain enzymes or receptors, making it a candidate for drug development. Its potential anti-inflammatory and anticancer properties are of particular interest.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Preliminary studies might focus on its efficacy and safety in treating diseases such as cancer, inflammatory disorders, and microbial infections.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 8-ethoxy-N-(6-(methylthio)pyridazin-3-yl)-2-oxo-2H-chromene-3-carboxamide likely involves interaction with specific molecular targets such as enzymes or receptors. For instance, it may inhibit certain kinases or interact with DNA, leading to its biological effects. The exact pathways would depend on the specific biological context and require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with 6-chloro-N-(peptidomimetic)-2H-chromene-3-carboxamide ()

The compound in shares a chromene-carboxamide backbone but differs in substituents:

- Position 6 vs.

- Amide substituent : ’s peptidomimetic aldehyde chain suggests protease-targeting applications (e.g., as a covalent inhibitor), whereas the target compound’s pyridazine group may favor interactions with kinases or receptors via hydrogen bonding or aromatic stacking .

- Biological implications : The peptidomimetic chain in could enhance specificity for proteases, while the target compound’s pyridazine may broaden activity against heterocycle-binding targets.

Comparison with Ethyl 7-methyl-3-oxo-5-phenyl-thiazolopyrimidine-6-carboxylate ()

The thiazolopyrimidine derivative in diverges in core structure but shares heterocyclic complexity:

- Core rings: ’s thiazolopyrimidine ring (flattened boat conformation) contrasts with the target’s planar chromene-pyridazine system.

- Substituent effects : The trimethoxybenzylidene group in contributes to steric bulk and π-π interactions, whereas the target’s methylthio group may enhance lipophilicity and resistance to oxidative metabolism.

- Synthesis : employs condensation under acidic conditions, while the target compound likely requires carboxamide coupling (e.g., via EDCI/HOBt), reflecting divergent synthetic challenges .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Substituent Positioning : The 8-ethoxy group in the target compound may improve bioavailability compared to ’s 6-chloro derivative, as electron-donating groups often enhance membrane permeability.

- Heterocyclic Influence: Pyridazine’s polarity vs. pyrimidine’s puckered structure () suggests distinct target profiles. Pyridazines are understudied compared to pyrimidines, offering novel therapeutic avenues.

- Synthetic Feasibility : The target compound’s synthesis may face challenges in regioselective ethoxy introduction and pyridazine coupling, contrasting with ’s straightforward condensation .

Biological Activity

8-Ethoxy-N-(6-(methylthio)pyridazin-3-yl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Its complex structure incorporates a chromene core, a pyridazinyl group, and a methylthio substituent, which together suggest potential for diverse biological activities. This article explores the biological activity of this compound, synthesizing available research findings and highlighting its pharmacological potential.

Structural Characteristics

The compound features several notable structural elements:

- Chromene Core : Known for its versatility in medicinal chemistry.

- Pyridazinyl Group : Imparts unique physicochemical properties.

- Methylthio Substituent : May enhance interaction with biological targets.

Table 1: Summary of Biological Activities of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 8-Ethoxy-N-(3-pyridinylmethyl)-2H-chromene-3-carboxamide | Chromene core with pyridinyl substitution | Antimicrobial properties |

| Coumarin Derivatives | Benzo-alpha-pyrone moiety | Antioxidant and anti-inflammatory |

| Pyridazinyl Derivatives | Contain pyridazine rings | Potential anticancer activity |

| Methylsulfonyl Compounds | Methylsulfonyl group present | Diverse biological activities including enzyme inhibition |

The exact mechanism of action for this compound is not well-documented; however, similar compounds often interact with enzymes and receptors through hydrogen bonding and hydrophobic interactions. The presence of the methylthio group may enhance these interactions, potentially leading to increased efficacy in biological systems.

Case Studies and Research Findings

While direct studies on this specific compound are scarce, research on related chromene derivatives provides insight into potential applications:

- Anticancer Research : A study on chromene derivatives indicated significant cytotoxicity against breast cancer cell lines, suggesting that modifications to the chromene structure can lead to enhanced therapeutic effects.

- Antimicrobial Studies : Research has shown that certain chromene derivatives possess strong antibacterial properties, making them candidates for further development as antimicrobial agents.

- Inflammation Models : In vitro studies have demonstrated that similar compounds can inhibit pro-inflammatory cytokine production, supporting their potential use in treating inflammatory diseases.

Q & A

Basic: What are the established synthetic routes for 8-ethoxy-N-(6-(methylthio)pyridazin-3-yl)-2-oxo-2H-chromene-3-carboxamide?

Methodological Answer:

The compound is synthesized via a multi-step approach:

Core Chromene Formation : Ethoxy-substituted chromene-3-carboxylic acid derivatives are prepared by condensing salicylaldehyde analogs with ethyl acetoacetate under acidic conditions (e.g., piperidine in ethanol, reflux for 3–6 hours) .

Pyridazinyl Amide Coupling : The chromene-3-carboxylic acid is activated (e.g., via mixed anhydride or DCC coupling) and reacted with 6-(methylthio)pyridazin-3-amine. Solvents like DMF or THF are used, with purification by silica-gel chromatography and recrystallization (e.g., ethanol/water mixtures) .

Key Considerations : Optimize reaction stoichiometry and temperature to minimize byproducts (e.g., over-alkylation).

Basic: How is the compound characterized structurally and chemically?

Methodological Answer:

- Single-Crystal X-ray Diffraction : Resolve the 3D structure (e.g., confirm the ethoxy group orientation and pyridazinyl-thioether bond geometry). Crystallize the compound from acetone/ethyl acetate .

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using DEPT and HSQC (e.g., pyridazine ring protons at δ 7.5–8.5 ppm; chromene carbonyl at ~165 ppm) .

- FT-IR : Confirm lactone (C=O at ~1720 cm⁻¹) and amide (N–H at ~3300 cm⁻¹) functionalities .

Data Cross-Validation : Compare experimental NMR/X-ray data with computational predictions (e.g., DFT-optimized structures) .

Advanced: How can molecular docking predict its biological targets?

Methodological Answer:

- Software : Use AutoDock Vina for docking studies. Prepare the ligand (optimize geometry with Avogadro) and receptor (e.g., kinases or nACh receptors from PDB) .

- Protocol :

- Generate grid maps around the receptor’s active site.

- Run docking with exhaustiveness = 20 for accuracy.

- Cluster results by RMSD (<2.0 Å) and prioritize poses with strong hydrogen bonds (e.g., pyridazine N-atoms to Ser/Thr residues) .

Validation : Compare docking scores (ΔG) with known inhibitors (e.g., α4β2 nACh ligands from ).

Advanced: How do structural modifications influence bioactivity? (SAR Analysis)

Methodological Answer:

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

Contradictions may arise from:

- Assay Conditions : Varying pH or reducing agents (e.g., DTT) can alter thioether stability. Standardize protocols (e.g., use HEPES buffer, pH 7.4) .

- Cell Line Variability : Test cytotoxicity across multiple lines (e.g., HEK293 vs. HeLa) and validate target expression via Western blot .

Case Study : If anti-cancer activity diverges between studies, check apoptosis markers (e.g., caspase-3) and cell cycle arrest (flow cytometry) .

Advanced: How to optimize solubility for in vivo studies?

Methodological Answer:

- Co-solvent Systems : Use PEG-400/water (1:1) or cyclodextrin complexes (e.g., HP-β-CD at 10% w/v) .

- Prodrug Strategy : Introduce ionizable groups (e.g., phosphate ester at the ethoxy group) for pH-dependent release .

Validation : Measure solubility via shake-flask method and monitor pharmacokinetics (e.g., Cmax, AUC) in rodent models.

Advanced: What analytical methods quantify metabolic stability?

Methodological Answer:

Microsomal Incubation : Incubate with liver microsomes (human/rat) and NADPH. Quench at intervals (0, 15, 30, 60 min) .

LC-MS/MS Analysis : Use a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) to detect parent compound and metabolites.

Half-life Calculation : Apply first-order kinetics to estimate t₁/₂ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.